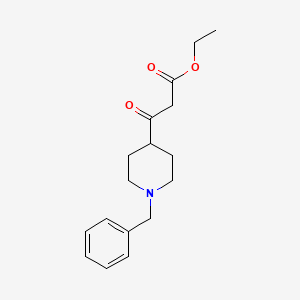
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate is a chemical compound with the molecular formula C17H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate typically involves the reaction of 1-benzylpiperidin-4-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- 1-benzylpiperidin-4-yl)ethan-1-one
- N-(1-benzylpiperidin-4-yl)-5-(3-nitrophenyl)isoxazol-3-carboxamide
Uniqueness
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-(1-benzylpiperidin-4-YL)-3-oxopropanoate is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders. This article delves into its biological activity, exploring various studies, including in vitro and in vivo assays, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure features a piperidine ring which is significant for its interaction with biological targets, particularly in the central nervous system.
1. Cholinesterase Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on cholinesterases (AChE and BChE), which are crucial in the breakdown of acetylcholine. The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease.
In Vitro Studies :
- Assay Method : Ellman's colorimetric method was utilized to assess cholinesterase inhibition.
- Results : this compound demonstrated significant inhibitory activity against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The IC50 values indicated a strong potential for therapeutic use.
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| This compound | 0.907 ± 0.011 | 1.5 ± 0.02 |
These results suggest that the compound could be beneficial in treating cognitive decline associated with cholinergic dysfunction.
2. Neuroprotective Effects
In vivo studies have shown that this compound may exert neuroprotective effects against neurotoxicity induced by beta-amyloid plaques, a hallmark of Alzheimer’s disease.
Case Study Findings :
- Model Used : Scopolamine-induced memory impairment in rats.
- Outcomes : Treatment with the compound resulted in improved memory function and reduced oxidative stress markers (malondialdehyde levels decreased while superoxide dismutase levels increased).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in Alzheimer's pathology.
Key Findings :
- The compound showed favorable binding affinity to the active sites of hAChE and hBACE-1, suggesting a dual mechanism of action.
- Stability analyses over 100 ns simulations confirmed the robustness of ligand-protein interactions, indicating potential for further development as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the piperidine ring significantly influence the biological activity of the compound. Substituents at specific positions can enhance or diminish cholinesterase inhibition, guiding future synthesis of more potent derivatives.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)12-16(19)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
UIYFLRDSAPSZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















